molecular formula C17H15NO4 B2485994 N-(furan-2-ylmethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide CAS No. 919856-00-1

N-(furan-2-ylmethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

Cat. No. B2485994
CAS RN: 919856-00-1
M. Wt: 297.31
InChI Key: LWQMMMYCNLNUIJ-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that have garnered interest for their potential in various applications due to their unique structural components. The presence of both furan and chromen units suggests a possibility for interesting chemical reactivity and physical properties.

Synthesis Analysis

Synthesis of similar compounds has been described through various methods, including palladium-catalyzed oxidative aminocarbonylation and sequential reactions leading to furanacetamide derivatives. These processes highlight the complexity and innovation in synthesizing compounds with specific structural features like furan and chromen units (Gabriele et al., 2006).

Molecular Structure Analysis

Crystal structure analysis reveals detailed insights into the molecular geometry and intermolecular interactions. For example, studies have shown how molecules are linked by hydrogen bonds, generating specific chain formations in crystals (Subhadramma et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves a range of reactions, including cycloaddition and Michael addition reactions. These reactions are fundamental in modifying the compound's structure for potential applications (Zhou et al., 2013).

Physical Properties Analysis

While specific details on the physical properties of "N-(furan-2-ylmethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide" are scarce, related compounds exhibit properties influenced by their crystal structure, hydrogen bonding, and molecular geometry. These aspects can affect solubility, melting points, and stability (Subhadramma et al., 2015).

Scientific Research Applications

Synthesis and Antimicrobial Properties

  • A study outlined a microwave-assisted method for synthesizing novel coumarin derivatives containing cyanopyridine and furan, demonstrating significant antimicrobial activity against various bacteria and fungi. This highlights the potential of such compounds in developing new antimicrobial agents (Desai et al., 2017).

Chemical Structure and Crystallography

  • The crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide was determined, providing insights into its molecular configuration and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications in material science and drug design (Subhadramma et al., 2015).

Synthesis Methodologies

  • Research on heteroaromatic decarboxylative Claisen rearrangement reactions, including furan-2-ylmethyl derivatives, has expanded the toolbox for synthesizing complex heteroaromatic compounds, which could be applied in pharmaceutical synthesis and organic material development (Craig et al., 2005).

Biological Activity and Applications

  • Synthesis and characterization of new thiazolidinones containing coumarin moieties, including structures related to N-(furan-2-ylmethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide, have shown promising antibacterial and antioxidant activities. This suggests their potential application in developing new therapeutic agents (Hamdi et al., 2012).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(7-methyl-2-oxochromen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-11-4-5-14-12(9-17(20)22-15(14)7-11)8-16(19)18-10-13-3-2-6-21-13/h2-7,9H,8,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQMMMYCNLNUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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